Regioisomeric Connectivity: 3,3'- vs. 3,4'-Bipyrazole
The target compound adopts a 3,3'-bipyrazole connectivity (both pyrazole rings linked via their respective C3 positions), whereas the closest regioisomeric analog, 4-ethyl-1-methyl-1H,1'H-[3,4'-bipyrazol]-5-amine (CAS 1344061-55-7), employs a 3,4'-linkage . This connectivity difference alters the spatial orientation of the two N–H hydrogen-bond donors and nitrogen lone-pair acceptors, directly impacting metal-chelation geometry and protein-binding surface complementarity [1]. The patent literature on bipyrazoles has established that 3,3'-bipyrazoles and 3,4'-bipyrazoles exhibit divergent biological activity profiles, with SAR studies showing that metallated 3,3'-bipyrazole complexes (e.g., gold(III) and copper(I) derivatives) deliver distinct anticancer and antibacterial potencies relative to their 3,4'-counterparts [1]. Both compounds share identical molecular formula (C₉H₁₃N₅) and molecular weight (191.23 g/mol), making the connectivity the sole structural differentiator—a critical consideration for medicinal chemists designing target-focused libraries where subtle geometric changes dictate binding- site complementarity .
| Evidence Dimension | Regioisomeric connectivity of bipyrazole core |
|---|---|
| Target Compound Data | 3,3'-bipyrazole (C3–C3' linkage); CAS 2022842-92-6; MW 191.23; SMILES: CCc1c(-c2ccn[nH]2)nn(C)c1N |
| Comparator Or Baseline | 3,4'-bipyrazole isomer (C3–C4' linkage); CAS 1344061-55-7; MW 191.23; same molecular formula C₉H₁₃N₅ |
| Quantified Difference | Identical MW and formula; difference limited to connectivity geometry (C3–C3' vs. C3–C4') which alters dihedral angle between pyrazole rings and relative orientation of H-bond donors/acceptors |
| Conditions | Structural comparison at the level of 2D/3D molecular topology |
Why This Matters
For procurement, the 3,3' isomer provides a geometrically distinct metal-coordination scaffold compared to the 3,4' isomer, enabling divergent SAR exploration within the same molecular formula space—a critical factor when building focused compound libraries for target-based screening.
- [1] Abbas AA, Dawood KM. Inhibitory activities of bipyrazoles: a patent review. Expert Opin Ther Pat. 2022 Jan;32(1):63-87. Section: SAR studies showing metallated bipyrazoles had better biological activities than bipyrazole ligands. doi: 10.1080/13543776.2021.1953474. PMID: 34232805. View Source
